2,2,6,6-Tetramethyloctane-3,5-dione

Description

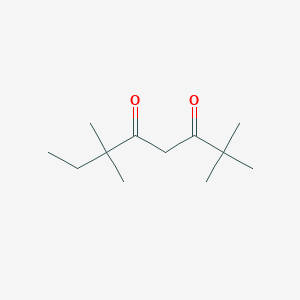

Structure

3D Structure

Properties

IUPAC Name |

2,2,6,6-tetramethyloctane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-7-12(5,6)10(14)8-9(13)11(2,3)4/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZICKDIYFALSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595410 | |

| Record name | 2,2,6,6-Tetramethyloctane-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78579-61-0 | |

| Record name | 2,2,6,6-Tetramethyloctane-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,2,6,6-Tetramethyl-3,5-heptanedione

Disclaimer: The initial request specified 2,2,6,6-Tetramethyloctane-3,5-dione. However, a thorough search of scientific literature and chemical databases yielded no specific experimental data for this compound. In contrast, substantial information is available for the closely related and commercially significant compound, 2,2,6,6-Tetramethyl-3,5-heptanedione, also widely known as dipivaloylmethane (DPM). It is highly probable that this was the intended compound of interest. This guide therefore focuses on the physical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione.

This technical guide provides a detailed overview of the known physical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione, supported by experimental protocols for their determination. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development.

Quantitative Physical Properties

The physical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione are summarized in the table below, including both experimentally determined and computationally predicted values.

| Property | Value | Source & Conditions |

| Molecular Formula | C₁₁H₂₀O₂ | PubChem[1] |

| Molecular Weight | 184.28 g/mol | Ereztech[2], PubChem[1] |

| Appearance | Colorless to light yellow liquid | Ereztech[2], ChemicalBook[3], PubChem[1] |

| Boiling Point | 72-73 °C | at 6 mmHg (lit.)[3] |

| 104 °C | at 34 mmHg | |

| Density | 0.883 g/mL | at 25 °C (lit.)[3] |

| Specific Gravity | 0.89500 to 0.90000 | at 20.00 °C |

| Refractive Index | 1.45800 to 1.46000 | at 20.00 °C |

| n20/D 1.459 | (lit.) | |

| Flash Point | 67 °C (152.6 °F) | closed cup |

| 67.22 °C (153.00 °F) | TCC | |

| Solubility | Difficult to mix with water | ChemicalBook[3], Guidechem[4] |

| XLogP3 (Computed) | 2.6 | PubChem[1] |

| Monoisotopic Mass (Computed) | 184.146329876 Da | PubChem[1] |

Experimental Protocols

The following sections detail standard laboratory protocols for the experimental determination of the key physical properties of a liquid organic compound such as 2,2,6,6-Tetramethyl-3,5-heptanedione.

The capillary method is a common and reliable technique for determining the boiling point of a liquid.

-

Apparatus: Thiele tube or a melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or heating mantle), and a liquid for the heating bath (e.g., paraffin oil).

-

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube or melting point apparatus containing the heating bath liquid.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a continuous and rapid stream of bubbles emerges is noted.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

-

The density of a liquid can be accurately determined by measuring the mass of a known volume.

-

Apparatus: Pycnometer (a flask with a specific volume), analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured on the analytical balance (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C).

-

The pycnometer is removed from the bath, dried, and its mass is measured (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., deionized water), and its mass is measured (m₃).

-

The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

-

A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.

-

Apparatus: Small test tubes, vortex mixer (optional), and a selection of solvents (e.g., water, ethanol, acetone, hexane).

-

Procedure:

-

Approximately 0.1 mL of the liquid sample is added to a test tube.

-

About 1 mL of the chosen solvent is added to the test tube.

-

The mixture is agitated vigorously for about one minute using a vortex mixer or by flicking the test tube.

-

The mixture is observed to determine if a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble).

-

The process is repeated with different solvents to create a solubility profile. For 2,2,6,6-Tetramethyl-3,5-heptanedione, it is expected to be soluble in nonpolar organic solvents and have low solubility in water.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an unknown liquid chemical compound.

Caption: A logical workflow for the experimental determination of the physical properties of a liquid compound.

This guide provides a foundational understanding of the physical characteristics of 2,2,6,6-Tetramethyl-3,5-heptanedione. The experimental protocols outlined are standard methodologies that can be implemented in a laboratory setting to verify and expand upon the existing data. For any further inquiries, please do not hesitate to reach out.

References

An In-depth Technical Guide on the Synthesis and Characterization of 2,2,6,6-Tetramethyloctane-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,6,6-tetramethyloctane-3,5-dione, a β-diketone with potential applications in coordination chemistry and materials science. This document details a plausible synthetic pathway, outlines key characterization methodologies, and presents relevant physical and chemical data in a structured format.

Introduction

β-Diketones are a versatile class of organic compounds characterized by two carbonyl groups separated by a methylene group. They exhibit keto-enol tautomerism and form stable complexes with a wide range of metal ions. These properties make them valuable ligands in coordination chemistry, catalysis, and as precursors for the synthesis of various heterocyclic compounds. This compound, with its bulky tert-butyl and tert-pentyl groups, is of particular interest for creating sterically hindered metal complexes with unique solubility and volatility properties, potentially useful in applications such as chemical vapor deposition and as catalysts in organic synthesis.

Synthesis of this compound

A common and effective method for the synthesis of β-diketones is the Claisen condensation reaction. This involves the reaction of a ketone with an ester in the presence of a strong base. For the synthesis of this compound, a suitable approach involves the condensation of methyl pivalate with 2,2-dimethyl-3-pentanone.

Proposed Synthetic Pathway

The synthesis can be conceptually understood as a nucleophilic acyl substitution reaction where the enolate of 2,2-dimethyl-3-pentanone attacks the carbonyl group of methyl pivalate.

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol based on the Claisen condensation for the synthesis of analogous β-diketones.

-

Preparation of the Reaction Mixture: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of a strong base (e.g., sodium hydride or sodium amide) in an anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).

-

Enolate Formation: Slowly add 2,2-dimethyl-3-pentanone to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a specified period to allow for the formation of the corresponding enolate.

-

Condensation Reaction: Add methyl pivalate dropwise to the reaction mixture. After the addition is complete, the mixture is typically heated to reflux for several hours to drive the condensation reaction to completion.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol [1] |

| CAS Number | 78579-61-0[1] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The presence of both keto and enol tautomers in solution will result in two sets of signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto form) | Assignment (Enol form) |

| ~5.5-6.0 | s | ~1H | - | CH (enol) |

| ~3.5 | s | 2H | -COCH₂ CO- | - |

| ~2.5 | q | 2H | -CH₂ CH₃ | -CH₂ CH₃ |

| ~1.2 | s | 9H | -C(CH₃ )₃ | -C(CH₃ )₃ |

| ~1.1 | s | 6H | -C(CH₃ )₂CH₂CH₃ | -C(CH₃ )₂CH₂CH₃ |

| ~0.9 | t | 3H | -CH₂CH₃ | -CH₂CH₃ |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment (Keto form) | Assignment (Enol form) |

| ~200-210 | C =O | C =O |

| ~190 | - | C -OH (enol) |

| ~90-100 | - | =C H- (enol) |

| ~50-60 | -COC H₂CO- | - |

| ~40-50 | -C (CH₃)₃ | -C (CH₃)₃ |

| ~35-45 | -C (CH₃)₂CH₂CH₃ | -C (CH₃)₂CH₂CH₃ |

| ~25-30 | -C(C H₃)₃ | -C(C H₃)₃ |

| ~20-25 | -C(C H₃)₂CH₂CH₃ | -C(C H₃)₂CH₂CH₃ |

| ~5-10 | -CH₂C H₃ | -CH₂C H₃ |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3400-2400 (broad) | O-H stretch | Enol |

| ~2960-2850 | C-H stretch | Aliphatic |

| ~1715 | C=O stretch | Keto |

| ~1600 | C=C stretch | Enol |

| ~1580 | C=O stretch (conjugated) | Enol |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Assignment |

| 198 | [M]⁺ (Molecular ion) |

| 141 | [M - C₄H₉]⁺ |

| 113 | [M - C₆H₁₃]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Workflow Visualization

The overall process from synthesis to characterization can be visualized as follows:

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The proposed synthetic route via Claisen condensation offers a viable method for its preparation. The outlined characterization techniques and expected data provide a solid framework for researchers to identify and confirm the structure of this compound. The unique steric properties of this compound make it a promising candidate for further investigation in the fields of coordination chemistry, catalysis, and materials science. Further experimental validation of the proposed protocols and detailed spectroscopic analysis will be crucial for unlocking its full potential.

References

An In-depth Technical Guide to 2,2,6,6-Tetramethyloctane-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,6,6-tetramethyloctane-3,5-dione, a sterically hindered β-diketone. The document details its chemical identity, structure, and computed physical properties. While experimental data for this specific compound is limited in publicly accessible literature, this guide discusses its classification within the broader context of sterically hindered β-diketones and their applications, particularly in coordination chemistry and catalysis. A generalized experimental workflow for its potential use in the synthesis of metal complexes is presented, highlighting a key application area for this class of molecules.

Chemical Identity and Structure

The compound with the systematic name This compound is a diketone with a linear eight-carbon chain.[1] The IUPAC name accurately describes the locations of the two ketone functionalities (at carbons 3 and 5) and the four methyl groups (two at carbon 2 and two at carbon 6).

IUPAC Name: this compound[1]

Chemical Formula: C₁₂H₂₂O₂

Structure:

The structure of this compound is characterized by two tertiary butyl groups flanking a central diketone moiety. This steric bulk is a defining feature of the molecule.

SMILES: CCC(C)(C)C(=O)CC(=O)C(C)(C)C[1]

InChI: InChI=1S/C12H22O2/c1-7-12(5,6)10(14)8-9(13)11(2,3)4/h7-8H2,1-6H3[1]

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 198.30 g/mol | PubChem[1] |

| Exact Mass | 198.161979940 Da | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the available literature. However, the synthesis of structurally similar, sterically hindered β-diketones is well-documented. The most common approach is the Claisen condensation .

A plausible synthetic route for this compound would involve the Claisen condensation of an appropriate ester and ketone. For instance, the reaction of ethyl pivalate with 3,3-dimethyl-2-pentanone in the presence of a strong base like sodium amide or sodium hydride would be a logical approach.

A patent for the synthesis of a related compound, 2,2,6,6-tetramethyl-3,5-heptanedione, describes a method involving the reaction of methyl trimethylacetate and tert-butyl methyl ketone.[2] This further supports the feasibility of a Claisen condensation-based synthesis.

Applications and Research Interest

While specific applications for this compound in drug development or signaling pathways are not documented in the reviewed literature, its structural class—sterically hindered β-diketones—is of significant interest in several areas of chemical research.

These compounds are primarily utilized as ligands in coordination chemistry . The bulky substituents around the coordinating oxygen atoms can influence the geometry and reactivity of the resulting metal complexes. This steric hindrance can lead to the formation of low-coordinate metal species, which can have unique catalytic properties.

Research has shown that metal complexes of sterically hindered β-diketonates can be employed as catalysts in various organic reactions.[3][4] The bulky nature of the ligands can enhance catalyst stability and selectivity.[5] It is anticipated that complexes derived from this compound could exhibit improved catalytic efficiency under milder reaction conditions and potentially open up novel reaction pathways.[3]

Experimental Workflow: Synthesis of a Metal Complex

Given the primary application of sterically hindered β-diketones as ligands, a representative experimental workflow would involve the synthesis of a metal complex. The following diagram illustrates a generalized procedure for the formation of a metal β-diketonate complex.

Caption: Generalized workflow for the synthesis of a metal complex.

Conclusion

This compound is a sterically hindered β-diketone with potential applications primarily in the field of coordination chemistry and catalysis. While detailed experimental data and specific biological applications are currently lacking in the public domain, its structural characteristics suggest it could be a valuable ligand for the synthesis of novel metal complexes with unique reactivity. Further research into the synthesis, characterization, and catalytic activity of this compound and its metal derivatives is warranted to fully explore its potential.

References

- 1. This compound | C12H22O2 | CID 18668031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione - Google Patents [patents.google.com]

- 3. Sterically hindered <i>β</i>-diketones: Synthesis and applications in catalysis [morressier.com]

- 4. Sterically encumbered β-diketonates and base metal catalysis | Marshak Research Group | University of Colorado Boulder [colorado.edu]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2,2,6,6-Tetramethyl-3,5-octanedione (CAS Number 78579-61-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the compound with CAS number 78579-61-0, identified as 2,2,6,6-Tetramethyl-3,5-octanedione.

Chemical Identity and Physical Properties

2,2,6,6-Tetramethyl-3,5-octanedione is a beta-diketone characterized by a central dicarbonyl moiety flanked by bulky tert-butyl and substituted sec-butyl groups. Its structural features impart specific physical and chemical characteristics, which are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 78579-61-0 |

| IUPAC Name | 2,2,6,6-tetramethyloctane-3,5-dione |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol [1] |

| InChI | InChI=1S/C12H22O2/c1-7-12(5,6)10(14)8-9(13)11(2,3)4/h7-8H2,1-6H3 |

| InChIKey | UZICKDIYFALSHI-UHFFFAOYSA-N |

| SMILES | CCC(C)(C)C(=O)CC(=O)C(C)(C)C |

Table 2: Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 3 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 5 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 198.16197994 g/mol | Computed by PubChem 2.2 |

| Monoisotopic Mass | 198.16197994 g/mol | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 34.1 Ų | Computed by Cactvs 3.4.8.18 |

| Heavy Atom Count | 14 | Computed by PubChem |

| Formal Charge | 0 | Computed by PubChem |

Experimental Protocols: Synthesis

General Protocol for Claisen Condensation Synthesis of a Beta-Diketone:

Materials:

-

An appropriate ester (e.g., ethyl pivalate)

-

An appropriate ketone (e.g., 3,3-dimethyl-2-pentanone)

-

A strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)

-

Reagents for work-up (e.g., dilute hydrochloric acid, saturated sodium bicarbonate solution, brine)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Purification apparatus (e.g., column chromatography setup with silica gel)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the strong base (e.g., sodium hydride, 1.1 equivalents) suspended in the anhydrous solvent.

-

Enolate Formation: The ketone (1.0 equivalent) is dissolved in the anhydrous solvent and added dropwise to the stirred suspension of the base at 0 °C. The mixture is then allowed to warm to room temperature and stirred for a specified time (e.g., 1-2 hours) to ensure complete formation of the enolate.

-

Condensation: The ester (1.0 equivalent), dissolved in the anhydrous solvent, is added dropwise to the enolate solution at 0 °C. After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours (monitoring by TLC is recommended).

-

Work-up: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of dilute aqueous acid (e.g., 1 M HCl) until the pH is neutral.

-

Extraction: The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Figure 1: Generalized Workflow for Beta-Diketone Synthesis

Caption: A generalized workflow for the synthesis of a beta-diketone via Claisen condensation.

Potential Biological Relevance of Beta-Diketones

While no specific biological activity has been reported for 2,2,6,6-tetramethyl-3,5-octanedione, the broader class of beta-diketone compounds has garnered significant interest in medicinal chemistry and drug development.[7][8][9] Their biological activities are often attributed to their ability to chelate metal ions and their structural resemblance to endogenous molecules.

Potential therapeutic applications of beta-diketones that have been explored include:

-

Anticancer Activity: Some beta-diketone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8]

-

Anti-inflammatory Effects: The beta-dicarbonyl moiety is present in several natural and synthetic compounds with anti-inflammatory properties.[8]

-

Antimicrobial Properties: Certain beta-diketones have been investigated for their antibacterial and antifungal activities.[9]

The biological potential of a specific beta-diketone is highly dependent on its overall molecular structure, including the nature of the substituents on the beta-dicarbonyl core.

Figure 2: Potential Biological Activities of Beta-Diketones

Caption: A logical diagram illustrating the potential biological activities of the beta-diketone chemical class.

Safety and Handling

2,2,6,6-Tetramethyl-3,5-octanedione should be handled with care in a laboratory setting.[10][11] Standard safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are recommended. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and does not constitute professional chemical or medical advice. All laboratory work should be conducted by trained professionals in accordance with established safety protocols. The biological activities mentioned are for the general class of beta-diketones and may not be applicable to the specific compound with CAS number 78579-61-0.

References

- 1. This compound | C12H22O2 | CID 18668031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. ijpras.com [ijpras.com]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Profile of 2,2,6,6-Tetramethyloctane-3,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,2,6,6-tetramethyloctane-3,5-dione, a β-diketone of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimentally derived public data, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for β-diketones. This guide also outlines detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the compound's structure and known spectroscopic behavior of similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~16.0 | Singlet (broad) | 1H | Enolic -OH |

| ~5.6 | Singlet | 1H | Enolic =CH- |

| ~3.5 | Singlet | 2H | Diketo -CH₂- |

| ~2.2 | Quartet | 2H | -CH₂-CH₃ |

| ~1.2 | Singlet | 6H | C(CH₃)₂ |

| ~1.1 | Singlet | 6H | C(CH₃)₂ |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

Note: this compound exists in a tautomeric equilibrium between the diketo and enol forms. The predicted values reflect the major enol form, which is stabilized by intramolecular hydrogen bonding. The diketo form would show a characteristic singlet for the methylene protons (-CH₂-) at a higher field, around 3.5 ppm. The broadness of the enolic proton is due to hydrogen bonding and potential exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~205 | C=O (Ketone) |

| ~190 | C=O (Enol) |

| ~95 | =CH- (Enol) |

| ~58 | -CH₂- (Diketo) |

| ~45 | Quaternary C |

| ~42 | Quaternary C |

| ~30 | -CH₂-CH₃ |

| ~28 | C(CH₃)₂ |

| ~25 | C(CH₃)₂ |

| ~8 | -CH₂-CH₃ |

Note: The predicted spectrum would show signals for both the major enol and minor diketo tautomers.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad, Strong | O-H stretch (intramolecular hydrogen-bonded) |

| 2970-2870 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (diketo form) |

| ~1610 | Strong | C=O stretch (enol form, conjugated) |

| ~1580 | Medium | C=C stretch (enol form) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1365 | Medium | C-H bend (gem-dimethyl) |

Note: The broad O-H stretch is characteristic of the strong intramolecular hydrogen bond in the enol tautomer. The carbonyl region will likely show two distinct peaks corresponding to the diketo and conjugated enol forms.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 183 | [M - CH₃]⁺ |

| 169 | [M - C₂H₅]⁺ |

| 141 | [M - C₄H₉]⁺ |

| 113 | [M - C₆H₁₃]⁺ |

| 85 | [C₅H₉O]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations. The tert-butyl cation (m/z 57) is expected to be a prominent peak due to its high stability.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure and tautomeric equilibrium of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Gently vortex the mixture to ensure complete dissolution.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be collected to ensure a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the carbonyl and hydroxyl groups indicative of the diketo-enol tautomerism.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks in the spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and structural features.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an Electron Ionization (EI) source

-

Vial and syringe for sample introduction

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., 1 mg/mL in methanol).

-

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the EI source parameters. A standard electron energy of 70 eV is typically used.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).

-

-

Sample Introduction:

-

Introduce the sample solution into the mass spectrometer. This can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS) if separation from impurities is required.

-

-

Data Acquisition:

-

Acquire the mass spectrum. The instrument will record the relative abundance of ions at different mass-to-charge ratios.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and assign structures to the major fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

The Tautomeric Duality of β-Diketones: A Technical Guide to Keto-Enol Equilibria

For Immediate Release

This technical guide provides an in-depth exploration of keto-enol tautomerism in β-diketones, a fundamental principle with significant implications for researchers, scientists, and professionals in drug development. We delve into the structural dynamics, influencing factors, and analytical methodologies, with a focus on quantitative analysis and biological relevance. While the specific β-diketone "TMOD" was not identified in publicly available scientific literature, the principles and data presented herein using model compounds like acetylacetone are universally applicable to this class of molecules.

The Principle of Keto-Enol Tautomerism in β-Diketones

β-Diketones, compounds possessing two carbonyl groups separated by a single methylene carbon (a 1,3-dicarbonyl system), exist as a dynamic equilibrium between two constitutional isomers: the keto and the enol tautomers.[1][2] This rapid interconversion, known as tautomerism, involves the migration of a proton and the shifting of bonding electrons.[1][2]

The keto form contains two distinct carbonyl groups, while the enol form is characterized by a hydroxyl group adjacent to a carbon-carbon double bond (an enol), which is conjugated with the remaining carbonyl group.[3] This conjugated system in the enol tautomer allows for the formation of a stable six-membered ring through a strong intramolecular hydrogen bond between the hydroxyl proton and the second carbonyl oxygen.[3] This inherent stability is a primary reason why β-diketones exhibit a significant population of the enol tautomer at equilibrium, a feature less common in monocarbonyl compounds.[3]

Caption: Keto-enol equilibrium in a generic β-diketone.

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the solvent. Generally, nonpolar solvents favor the enol form due to the stability of the internal hydrogen bond, while polar protic solvents can disrupt this bond and stabilize the more polar keto form.[4] This relationship is often referred to as Meyer's Rule.[5] The equilibrium constant, KT = [enol]/[keto], provides a quantitative measure of this distribution.

Below is a summary of the tautomeric equilibrium for acetylacetone (2,4-pentanedione), a representative β-diketone, in various deuterated solvents, as determined by ¹H NMR spectroscopy.

| Solvent | Dielectric Constant (ε) | % Enol | % Keto | KT ([enol]/[keto]) |

| Cyclohexane-d₁₂ | 2.0 | ~95% | ~5% | ~19.0 |

| Carbon Tetrachloride (CCl₄) | 2.2 | 82.8% | 17.2% | 4.78 |

| Benzene-d₆ | 2.3 | 77.9% | 22.1% | 3.51 |

| Chloroform-d (CDCl₃) | 4.8 | 74.0% | 26.0% | 2.84 |

| Acetone-d₆ | 20.7 | ~60% | ~40% | ~1.5 |

| Ethanol-d₆ | 24.6 | 70.7% | 29.3% | 2.40 |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 46.7 | ~55% | ~45% | ~1.2 |

| Water (D₂O) | 78.4 | ~15% | ~85% | ~0.18 |

Note: Data compiled from multiple sources.[6] Exact values can vary slightly with temperature and concentration.

Experimental Protocol: ¹H NMR Spectroscopy for Tautomer Quantification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and widely used method for quantifying keto-enol tautomeric ratios. The interconversion between tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.[7]

Methodology

-

Sample Preparation:

-

Prepare a dilute solution (~1 mM) of the β-diketone in the desired deuterated solvent.[5] A standard 5 mm NMR tube typically requires 0.6-0.7 mL of solution.[8]

-

Allow the solution to equilibrate for at least 60 minutes at a constant temperature before analysis to ensure the tautomeric equilibrium is reached.[5]

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Ensure proper phasing and baseline correction of the resulting spectrum.

-

-

Spectral Analysis and Calculation:

-

Identify Diagnostic Peaks:

-

Enol form: A vinyl proton (=CH-) signal typically appears between δ 5.0 and 6.0 ppm.

-

Keto form: Methylene protons (-CH₂-) flanked by the two carbonyls typically appear between δ 3.0 and 4.0 ppm.[5]

-

-

Integration: Carefully integrate the area of the enol's vinyl proton signal (Ienol) and the keto's methylene proton signal (Iketo).

-

Calculate Molar Ratio: The molar ratio of the tautomers is determined from the integrated areas, accounting for the number of protons each signal represents. The enol signal represents one proton, while the keto signal represents two protons.

-

Molar proportion of Enol ∝ I_enol / 1

-

Molar proportion of Keto ∝ I_keto / 2

-

-

Determine Equilibrium Constant (KT):

-

K_T = [enol] / [keto] = (I_enol / 1) / (I_keto / 2)

-

-

Calculate Percentage of Each Tautomer:

-

% Enol = [ (I_enol / 1) / ( (I_enol / 1) + (I_keto / 2) ) ] * 100

-

% Keto = [ (I_keto / 2) / ( (I_enol / 1) + (I_keto / 2) ) ] * 100

-

-

Caption: Experimental workflow for ¹H NMR analysis.

Significance in Drug Development and Biological Systems

The tautomeric state of a β-diketone has profound effects on its physicochemical properties, including its lipophilicity, acidity, and hydrogen bonding capacity. These properties are critical determinants of a molecule's biological activity, including its ability to interact with protein targets.[2]

Metal Chelation and Enzyme Inhibition

One of the most significant roles of the enol tautomer is its function as a potent bidentate ligand for metal ions.[9] The deprotonated enolate form readily chelates divalent and trivalent metal ions (e.g., Mg²⁺, Zn²⁺, Fe³⁺) that are often essential cofactors in enzyme active sites. This chelation ability is the basis for the biological activity of many natural and synthetic β-diketones, which can act as enzyme inhibitors. For example, the natural product curcumin, which contains a β-diketone moiety, is known to chelate various metal ions, a mechanism believed to contribute to its diverse therapeutic effects.

Caption: Chelation of a metal ion by a β-diketone enolate.

Drug Design and Pharmacokinetics

In drug design, controlling or predicting the dominant tautomeric form is crucial.[2] Different tautomers can exhibit vastly different binding affinities for a target receptor, as well as different absorption, distribution, metabolism, and excretion (ADME) profiles.[9] A drug that exists primarily in its less active tautomeric form at physiological pH may have reduced efficacy. Therefore, medicinal chemists often design molecules to favor a specific tautomer, for instance, by introducing substituents that sterically or electronically stabilize the desired form.

Conclusion

Keto-enol tautomerism is a defining characteristic of β-diketones, governing their structure, reactivity, and biological function. A thorough understanding of the factors that influence the tautomeric equilibrium and the analytical methods to quantify it is essential for professionals in chemical and pharmaceutical research. The ability of the enol tautomer to act as a metal chelator, in particular, presents both challenges and opportunities in the design of novel therapeutics. The quantitative data and protocols provided in this guide serve as a foundational resource for the continued investigation and application of this fascinating class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 9. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

An In-Depth Technical Guide to 2,2,6,6-Tetramethyloctane-3,5-dione: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6,6-Tetramethyloctane-3,5-dione, a sterically hindered β-diketone, holds significance in various chemical applications, primarily owing to its unique structural features. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis methodologies, and key applications. Particular emphasis is placed on detailed experimental protocols and the presentation of quantitative data to facilitate its use in research and development.

Introduction and Historical Context

The discovery of this compound is situated within the broader history of β-diketone chemistry. β-Diketones, characterized by two carbonyl groups separated by a methylene group, have long been recognized for their utility as versatile intermediates in organic synthesis and as effective chelating agents for a wide range of metal ions.

The synthesis of sterically hindered β-diketones, such as this compound, presented a significant challenge to early organic chemists. The classical Claisen condensation, a cornerstone of β-diketone synthesis, often proves inefficient for the preparation of highly substituted and bulky derivatives due to steric hindrance, which impedes the crucial C-C bond formation. This limitation spurred the development of alternative synthetic strategies to access these sterically demanding structures. While a definitive singular "discovery" of this compound is not prominently documented in historical chemical literature, its synthesis and study are products of the ongoing exploration into the chemistry of sterically encumbered molecules and their unique properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental setups.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 78579-61-0 | [1] |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| Appearance | Not specified in available results | |

| Melting Point | Not specified in available results | |

| Boiling Point | Not specified in available results | |

| Solubility | Not specified in available results |

Synthesis of this compound

The synthesis of this compound requires methods that can overcome the steric hindrance imposed by the two quaternary carbon centers adjacent to the carbonyl groups. While the classical Claisen condensation is challenging, modified procedures and alternative routes have been developed.

General Synthetic Approach: Modified Claisen Condensation

A plausible synthetic route involves the condensation of an ester with a ketone in the presence of a strong base. Specifically, the reaction would likely involve the condensation of ethyl pivalate (ethyl 2,2-dimethylpropanoate) with pinacolone (3,3-dimethyl-2-butanone). The significant steric bulk of both reactants necessitates the use of a very strong, non-nucleophilic base and carefully controlled reaction conditions to favor the desired condensation over side reactions.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol based on standard procedures for the synthesis of sterically hindered β-diketones. Note: This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Materials:

-

Pinacolone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl pivalate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

-

Preparation of the Reaction Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Formation of the Enolate: Anhydrous THF is added to the flask, followed by the careful addition of sodium hydride. The suspension is stirred, and pinacolone, dissolved in a small amount of anhydrous THF, is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 25 °C. The mixture is then stirred at room temperature for 1-2 hours to ensure complete enolate formation.

-

Condensation Reaction: Ethyl pivalate is added dropwise to the stirred enolate solution at room temperature. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The excess sodium hydride is carefully quenched by the slow, dropwise addition of water. The mixture is then acidified with 1 M HCl to a pH of approximately 5-6.

-

Extraction and Purification: The aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification of the Product: The crude product is purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Data (Predicted)

¹H NMR (CDCl₃):

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

A singlet for the six equivalent methyl protons of one of the tert-butyl groups.

-

A singlet for the six equivalent methyl protons of the other tert-butyl group.

-

A singlet for the methylene protons between the two carbonyl groups.

-

A broad singlet for the enolic proton (the compound will exist as a tautomeric mixture of the diketo and enol forms).

¹³C NMR (CDCl₃):

-

Signals for the methyl and methylene carbons of the ethyl group.

-

Signals for the quaternary and methyl carbons of the two tert-butyl groups.

-

A signal for the methylene carbon between the carbonyls in the diketo form.

-

Signals for the two carbonyl carbons.

-

In the enol tautomer, signals for the vinylic carbons and a downfield shift for the carbonyl carbon involved in the enol.

Infrared (IR):

-

Strong C=O stretching vibrations in the region of 1700-1730 cm⁻¹ for the diketo form.

-

In the enol form, a broad O-H stretching band around 3200-2500 cm⁻¹ and a C=O stretching vibration shifted to a lower frequency (around 1600 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. A C=C stretching vibration will also be present around 1640 cm⁻¹.

Applications

The applications of this compound are primarily derived from its nature as a sterically hindered β-diketone ligand.

-

Coordination Chemistry: It can act as a bulky bidentate ligand to form stable metal complexes. The steric hindrance provided by the tert-butyl and dimethylpropyl groups can influence the coordination geometry and reactivity of the metal center, potentially leading to complexes with unusual catalytic or physical properties.

-

Precursors for Chemical Vapor Deposition (CVD): Metal complexes of β-diketonates are often volatile and are used as precursors in CVD processes to deposit thin films of metal oxides or other materials. The volatility of the complex is influenced by the nature of the β-diketonate ligand, and bulky ligands like this compound can enhance this property.

-

Drug Development: While no specific drug development applications for this particular compound were found, β-diketone moieties are present in some biologically active molecules. The unique steric and electronic properties of this ligand could be explored in the design of novel therapeutic agents or as part of a drug delivery system.

References

Unlocking the Potential of 2,2,6,6-Tetramethyloctane-3,5-dione: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide exploring the untapped research potential of 2,2,6,6-tetramethyloctane-3,5-dione, a sterically hindered β-diketone, has been compiled for researchers, scientists, and drug development professionals. This document outlines key research areas, provides detailed experimental protocols, and presents quantitative data to spur innovation in catalysis, materials science, and therapeutics.

This compound, a fascinating yet under-explored β-diketone, presents a wealth of research opportunities owing to its unique structural features. The presence of bulky tert-butyl groups imparts significant steric hindrance, influencing its coordination chemistry and the properties of its metal complexes. This guide serves as a foundational resource for investigators looking to explore its potential in diverse scientific fields.

Core Properties and Data

A summary of the fundamental physicochemical properties of this compound is presented below, providing a baseline for future experimental design.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol [1] |

| CAS Number | 78579-61-0[1] |

| IUPAC Name | This compound[1] |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents |

Potential Research Areas

The unique steric profile of this compound suggests several promising avenues for research, drawing parallels from its close structural analog, 2,2,6,6-tetramethylheptane-3,5-dione (dpm).

Coordination Chemistry and Catalysis

The sterically demanding nature of this ligand is ideal for the synthesis of low-coordinate metal complexes.[2] Such complexes can exhibit unique catalytic activities and provide insights into fundamental organometallic reaction mechanisms.

-

Homogeneous Catalysis: Metal complexes of this compound could serve as highly selective catalysts in organic synthesis, including cross-coupling reactions, hydrogenations, and polymerizations. The bulky ligand can create a specific coordination environment around the metal center, influencing substrate selectivity and catalytic turnover.

-

Lanthanide Chemistry: β-diketonates are excellent ligands for lanthanide ions, forming stable and volatile complexes. The complexes of this compound with lanthanides could be investigated for their luminescent properties, with potential applications in OLEDs, sensors, and bio-imaging.

Materials Science

Volatile and thermally stable metal complexes are crucial precursors for thin-film deposition techniques.

-

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): Metal complexes of this compound are expected to be suitable precursors for the deposition of metal oxide thin films. These films have wide-ranging applications in microelectronics, optics, and protective coatings.

Bioinorganic Chemistry and Drug Discovery

While data on the biological activity of this compound is scarce, the known antimicrobial properties of other β-diketones, such as dpm, suggest a promising area for investigation.[3]

-

Antimicrobial and Anticancer Agents: The compound and its metal complexes can be screened for their activity against various bacterial, fungal, and cancer cell lines. The lipophilic nature imparted by the alkyl groups may enhance cell membrane permeability.

-

Enzyme Inhibition: The β-diketone moiety can act as a chelator for metal ions in the active sites of metalloenzymes, suggesting a potential mechanism for enzyme inhibition.

Experimental Protocols

To facilitate research in these areas, detailed experimental protocols for the synthesis of the ligand and its metal complexes are provided below.

Synthesis of this compound

This procedure is adapted from the Claisen condensation method, which is a standard approach for synthesizing β-diketones.[4]

Materials:

-

Methyl pivalate

-

3,3-Dimethyl-2-pentanone

-

Sodium hydride (NaH) or Sodium amide (NaNH₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend sodium hydride in anhydrous diethyl ether.

-

Slowly add a solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether to the stirred suspension at room temperature.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete enolate formation.

-

Cool the reaction mixture to 0 °C and add a solution of methyl pivalate in anhydrous diethyl ether dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by carefully adding 1 M HCl at 0 °C until the aqueous layer is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of a Representative Metal Complex: Copper(II) bis(2,2,6,6-tetramethyloctane-3,5-dionate)

Materials:

-

This compound

-

Copper(II) acetate monohydrate

-

Methanol or Ethanol

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

In a separate flask, dissolve copper(II) acetate monohydrate in methanol, heating gently if necessary.

-

Slowly add the copper(II) acetate solution to the ligand solution with stirring.

-

A precipitate should form immediately. Continue stirring at room temperature for 1-2 hours.

-

Collect the solid product by vacuum filtration and wash with cold methanol.

-

Recrystallize the crude product from a suitable solvent (e.g., acetone, hexane) to obtain pure crystals.

Visualizations

To further clarify the proposed research pathways and experimental workflows, the following diagrams are provided.

Caption: Workflow for the synthesis of this compound.

Caption: Potential research areas for this compound.

This guide provides a starting point for the exploration of this compound. The unique properties conferred by its sterically hindered nature are likely to lead to novel discoveries in a variety of scientific disciplines. Further research is highly encouraged to fully elucidate the potential of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols: 2,2,6,6-Tetramethyloctane-3,5-dione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,2,6,6-tetramethyloctane-3,5-dione and its metal complexes in organic synthesis. The protocols outlined below are based on established literature and are intended to serve as a guide for laboratory implementation.

Introduction

This compound, a sterically hindered β-diketone, is a versatile ligand in coordination chemistry. Its bulky tert-butyl groups confer unique solubility and stability properties to its metal complexes, making them valuable catalysts and precursors in various organic transformations. This document focuses on a significant application: the use of its copper(II) complex in carbon-nitrogen (C-N) bond formation via Ullmann-type coupling reactions.

Application: Copper-Catalyzed Ullmann-Type N-Arylation of Amines

Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has proven to be an effective catalyst for the N-arylation of a variety of amines with aryl halides. This protocol offers a reliable method for the synthesis of N-aryl amines, which are important structural motifs in pharmaceuticals and functional materials. The stability and solubility of the copper complex in organic solvents make it a convenient and efficient catalyst for these transformations.[1]

Logical Workflow for Ullmann-Type N-Arylation

Caption: General workflow for the copper-catalyzed N-arylation of amines.

Experimental Protocols

Protocol 1: General Procedure for the Copper-Catalyzed N-Arylation of Amines with Aryl Halides

This protocol is adapted from the work of Purecha et al. for the synthesis of N-substituted ferrocenes, a specific class of N-aryl amines.[1]

Materials:

-

Aryl halide (e.g., iodoferrocene or bromoferrocene) (1.0 mmol)

-

Amine (heterocyclic or other) (1.2 mmol)

-

Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for work-up and purification

Procedure:

-

To a round-bottom flask, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add toluene (5 mL) to the flask.

-

Add copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (0.05 mmol) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to 110 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) to the mixture and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylated amine.

Data Presentation

The following table summarizes the yields obtained for the N-arylation of various amines with iodoferrocene and bromoferrocene using the copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) catalyst, as reported by Purecha et al.[1]

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | Iodoferrocene | Imidazole | 1-(Ferrocenyl)imidazole | 92 |

| 2 | Iodoferrocene | Pyrazole | 1-(Ferrocenyl)pyrazole | 90 |

| 3 | Iodoferrocene | 1,2,4-Triazole | 1-(Ferrocenyl)-1,2,4-triazole | 88 |

| 4 | Iodoferrocene | Benzimidazole | 1-(Ferrocenyl)benzimidazole | 94 |

| 5 | Iodoferrocene | Indole | 1-(Ferrocenyl)indole | 85 |

| 6 | Bromoferrocene | Imidazole | 1-(Ferrocenyl)imidazole | 85 |

| 7 | Bromoferrocene | Pyrazole | 1-(Ferrocenyl)pyrazole | 82 |

| 8 | Bromoferrocene | 1,2,4-Triazole | 1-(Ferrocenyl)-1,2,4-triazole | 80 |

| 9 | Bromoferrocene | Benzimidazole | 1-(Ferrocenyl)benzimidazole | 88 |

| 10 | Bromoferrocene | Indole | 1-(Ferrocenyl)indole | 78 |

Further Applications and Future Directions

The utility of this compound and its metal complexes extends beyond C-N coupling reactions. For instance, its copper complex has also been reported to catalyze carbonylative Sonogashira coupling reactions.[1] The sterically demanding nature of this ligand can be exploited to influence the selectivity and reactivity in a variety of other catalytic processes, including polymerization and asymmetric synthesis. Further research into the applications of complexes derived from this ligand with other transition metals is warranted and holds promise for the development of novel and efficient synthetic methodologies.

References

2,2,6,6-Tetramethyloctane-3,5-dione: A Versatile Ligand in Coordination Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6,6-Tetramethyloctane-3,5-dione, a sterically hindered β-diketone, is a versatile ligand in coordination chemistry. Its bulky tert-butyl and ethyl groups influence the steric and electronic properties of the resulting metal complexes, leading to unique reactivity and applications. This document provides an overview of its use as a ligand, including detailed experimental protocols for the synthesis of its coordination complexes and a summary of their potential applications.

Ligand Properties and Coordination

This compound typically acts as a bidentate, monoanionic ligand, coordinating to a metal center through the two oxygen atoms of its deprotonated enolate form. The steric bulk of the tert-butyl and ethyl groups can influence the coordination number of the metal ion, often preventing the formation of polymeric structures and favoring the isolation of monomeric complexes. This steric hindrance also enhances the solubility of the metal complexes in organic solvents and can improve their volatility and thermal stability, which is particularly advantageous for applications such as chemical vapor deposition.

Applications in Coordination Chemistry

Complexes of this compound and its close analogs, such as 2,2,6,6-tetramethyl-3,5-heptanedionate, have been investigated for a range of applications, primarily driven by their unique structural and electronic properties.

Luminescent Materials

Lanthanide complexes of sterically hindered β-diketonates are well-known for their luminescent properties. The organic ligand can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. For example, europium(III) complexes of similar β-diketonates are known to exhibit strong red emission, making them promising materials for use in organic light-emitting diodes (OLEDs). The bulky ligands can help to shield the lanthanide ion from solvent molecules that can quench luminescence, thus enhancing the quantum yield.

Precursors for Material Synthesis

The volatility and thermal stability of metal complexes with this compound and its analogs make them excellent precursors for metal-organic chemical vapor deposition (MOCVD).[1] This technique is used to deposit thin films of metal oxides or other metal-containing materials onto a substrate. For instance, barium complexes of similar ligands have been explored as precursors for the deposition of barium-containing thin films.[1]

Experimental Protocols

The following are generalized protocols for the synthesis of metal complexes with this compound, based on established methods for similar β-diketonate ligands. Researchers should optimize these protocols for their specific metal ion and desired complex.

Protocol 1: Synthesis of a Tris(2,2,6,6-tetramethyloctane-3,5-dionato)europium(III) Complex

This protocol is adapted from the synthesis of similar lanthanide β-diketonate complexes.

Materials:

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

This compound

-

Ethanol

-

Triethylamine (Et₃N) or another suitable base

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 3 molar equivalents of this compound in ethanol.

-

To this solution, add 3 molar equivalents of triethylamine with stirring.

-

In a separate beaker, dissolve 1 molar equivalent of EuCl₃·6H₂O in a minimal amount of ethanol or a water/ethanol mixture.

-

Slowly add the europium chloride solution to the ligand solution with vigorous stirring. A precipitate should form.

-

Continue stirring the reaction mixture at room temperature for several hours or gently heat to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it with cold ethanol and then deionized water to remove any unreacted starting materials and triethylammonium chloride.

-

Dry the resulting solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as a hexane/dichloromethane mixture.

Characterization:

The resulting complex can be characterized by various spectroscopic techniques, including:

-

FT-IR Spectroscopy: To confirm the coordination of the β-diketonate ligand to the metal center, evidenced by the shift of the C=O and C=C stretching frequencies.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the complex in solution.

-

Elemental Analysis: To determine the elemental composition of the complex.

-

Mass Spectrometry: To confirm the molecular weight of the complex.

-

Photoluminescence Spectroscopy: To investigate the luminescent properties of the europium complex.

Protocol 2: Synthesis of a Mixed-Ligand Barium Complex

This protocol is a generalized adaptation for the synthesis of mixed-ligand alkaline earth metal complexes.

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

This compound

-

A neutral N-donor ligand (e.g., 1,10-phenanthroline)

-

Dimethoxyethane (DME) or another suitable solvent

-

A suitable base (e.g., sodium hydroxide)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 2 molar equivalents of this compound in dry DME.

-

Add a stoichiometric amount of a strong base (e.g., sodium methoxide) to deprotonate the ligand.

-

In a separate flask, dissolve 1 molar equivalent of BaCl₂·2H₂O in DME.

-

Add the barium chloride solution to the ligand solution and stir for several hours.

-

To this mixture, add a solution of the neutral N-donor ligand (e.g., 2 molar equivalents of 1,10-phenanthroline) in DME.

-

Stir the reaction mixture overnight at room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Crystallographic Data for a Barium-tmhd Complex [1]

| Parameter | Value |

| Chemical Formula | C₄₆H₅₄BaN₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.542(2) |

| b (Å) | 19.881(3) |

| c (Å) | 18.253(3) |

| β (°) | 105.50(1) |

| Volume (ų) | 4385(1) |

| Mean Ba-N bond distance (Å) | 2.949 |

| Mean Ba-O bond distance (Å) | 2.657 |

Table 2: Photophysical Properties of a Europium-tmhd Complex with an Ancillary Ligand

Data presented here is representative for a typical europium β-diketonate complex and is intended for illustrative purposes.

| Property | Value |

| Excitation Maximum (nm) | ~340-360 |

| Emission Maximum (nm) | ~612 (corresponding to ⁵D₀ → ⁷F₂ transition) |

| Luminescence Lifetime (ms) | 0.5 - 1.5 |

| Quantum Yield (%) | Can be high, depending on the coordination environment and ancillary ligands |

Visualizations

Caption: General workflow for the synthesis of a metal complex with this compound.

Caption: "Antenna effect" in a europium(III) complex of this compound.

References

Application Notes and Protocols: Tetrathiomolybdate (TM) in Metal Chelation and Extraction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrathiomolybdate (TM), a potent copper chelator, in various research and clinical settings. Detailed protocols for key experiments are included to facilitate the practical application of this compound in metal chelation and extraction studies.

Introduction

Tetrathiomolybdate (TM), often referred to by its chemical formula [MoS₄]²⁻, is a powerful and specific chelating agent for copper.[1] Its primary mechanism of action involves the formation of a stable tripartite complex with copper and proteins, particularly albumin, in the bloodstream. This complex renders copper biologically unavailable for cellular uptake and facilitates its excretion.[2] This unique property has led to its clinical use in managing Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[1][3] Furthermore, TM's ability to deplete copper has garnered significant interest in oncology, as copper is a critical cofactor for various enzymes involved in tumor growth, angiogenesis, and metastasis.[2][4][5][6]

Applications in Wilson's Disease

Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which leads to impaired copper excretion and subsequent accumulation in the liver, brain, and other tissues. TM has been investigated as a primary treatment for Wilson's disease, particularly in patients presenting with neurological symptoms.

Quantitative Data from Clinical Trials

| Study Phase | Number of Patients | Dosage Regimen | Key Outcomes | Reference |

| Phase II | 28 | Starting dose of 15-60 mg/day, response-guided individualised dosing for 24 weeks | 71% of patients met the criteria for treatment success (normalized or ≥25% reduction in non-ceruloplasmin-bound copper). No paradoxical drug-related neurological worsening was observed. Mean non-ceruloplasmin-bound copper was reduced by 72%. | [3] |

| Phase III (FOCuS Trial) | Approx. 100 | Once-daily WTX101 (bis-choline tetrathiomolybdate) vs. standard of care for 48 weeks | Primary endpoint: Percentage change in free copper levels in the blood from baseline. | [7] |

| Observational | 5 | 15 mg once daily for 7 days | Reduced intestinal ⁶⁴Cu uptake by 82% in healthy volunteers. Did not facilitate biliary copper excretion but retained ⁶⁴Cu in the bloodstream, limiting organ exposure. | [8] |

| Double-blind, Randomized | Not specified | TM three times a day with meals and three times a day between meals for 8 weeks vs. trientine therapy | To evaluate the safety and efficacy of TM as an initial treatment for patients with neurological presentations of Wilson's disease. | [9] |

Experimental Protocol: Evaluation of TM Efficacy in a Wilson's Disease Mouse Model

This protocol outlines a general procedure for assessing the efficacy of TM in a mouse model of Wilson's disease, such as the Atp7b-/- mouse.

-

Animal Model: Utilize Atp7b-/- mice, which mimic the copper accumulation seen in human Wilson's disease.

-

Treatment Groups:

-

Control Group: Atp7b-/- mice receiving a standard diet.

-

TM Treatment Group: Atp7b-/- mice receiving a diet supplemented with TM (e.g., 10-20 mg/kg/day).

-

-

Treatment Duration: Administer the respective diets for a predefined period (e.g., 8-12 weeks).

-

Sample Collection: At the end of the treatment period, collect blood and tissue samples (liver, brain, kidney) for analysis.

-

Copper Level Measurement:

-

Determine copper concentrations in serum and tissue homogenates using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

-

-

Biochemical Analysis:

-

Measure serum ceruloplasmin levels as a surrogate marker for copper status.

-

Assess liver function by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

-

Histopathological Analysis:

-

Perform histological staining (e.g., H&E, rhodanine) on liver sections to assess copper deposition and tissue damage.

-

-

Data Analysis: Compare the measured parameters between the control and TM-treated groups to evaluate the efficacy of TM in reducing copper overload and mitigating tissue damage.

Applications in Cancer Therapy

The anti-angiogenic properties of TM, stemming from its copper-chelating activity, have been explored in various cancers. Copper is essential for the function of several pro-angiogenic factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). By depleting copper, TM can inhibit these pathways and suppress tumor growth and metastasis.

Quantitative Data from Clinical and Preclinical Studies

| Study Type | Cancer Type | Model/Patient Cohort | Dosage Regimen | Key Outcomes | Reference |

| Phase II | Breast Cancer (high risk) | 75 patients | Induction: 180 mg/day; Maintenance: 100 mg/day to maintain ceruloplasmin between 8-17 mg/dL | 2-year event-free survival: 91% for stage II-III, 67% for stage IV NED. Reduced endothelial progenitor cells and LOXL-2 levels. | [4][5] |